molecular formula C13H15NO3 B1469176 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1478697-22-1

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Cat. No. B1469176
CAS RN: 1478697-22-1
M. Wt: 233.26 g/mol
InChI Key: LCCSHNUICBDTPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular formula of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is C13H15NO3. Its molecular weight is 233.26 g/mol.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization by N–C bond cleavage .


Physical And Chemical Properties Analysis

The physical state of azetidine-3-carboxylic acid, a related compound, is solid . It is soluble in water . The melting point is 275 °C (dec.) .

Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, which share structural similarities with 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, have been extensively studied for their anticancer properties. The chemical flexibility of cinnamic acid allows for various substitutions and modifications, leading to a wide range of biological activities. Research has highlighted the potential of these derivatives in anticancer applications, underscoring their significance in medicinal chemistry. The synthesis and biological evaluation of cinnamoyl acids and related derivatives have contributed valuable insights into their antitumor efficacy, making them a promising area for further exploration in cancer research (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition

The study of carboxylic acids, including those structurally related to this compound, has revealed their role as inhibitors to microbial biocatalysts. These findings are crucial in the development of biorenewable chemicals, highlighting the need for engineered microbes with enhanced tolerance to these compounds. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in designing more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Synthesis and Transformation of Functionalized Compounds

The application of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives showcases the versatility of compounds similar to this compound. These reactions facilitate the creation of cyclic β-amino acids, which are of significant interest due to their biological relevance and impact on drug research. The review focuses on methodologies that offer selective and stereocontrolled access to these compounds, illustrating the importance of such chemical reactions in advancing synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, which can be synthesized from carboxylic acid derivatives, have found applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of research underscores the potential of carboxylic acid derivatives in the development of advanced materials for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

Based on the safety data sheet of 1-Boc-azetidine-3-carboxylic acid, a related compound, it is recommended to use personal protective equipment/face protection when handling the compound . It should not be used for food, drug, pesticide or biocidal product use .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Among the most important developments are the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of amino acids. The compound’s interaction with these enzymes can lead to the formation of stable enzyme-substrate complexes, thereby influencing the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, energy production, and biosynthesis. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

properties

IUPAC Name

1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-9(2)5-10(4-8)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCSHNUICBDTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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